7-Butoxy-6-methoxyquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
62484-23-5 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
7-butoxy-6-methoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H16N2O4/c1-3-4-5-19-11-7-9-8(6-10(11)18-2)12(16)15-13(17)14-9/h6-7H,3-5H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
MEWUYTOBYRBQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)NC(=O)NC2=O)OC |
Origin of Product |
United States |
Biological Activity
7-Butoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline with notable biological properties. This compound has been studied for its potential applications in antimicrobial and anticancer therapies due to its structural characteristics that enable interaction with various biological targets.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the alkylation of quinazoline derivatives followed by functional group modifications. Characterization methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry confirm the structure of the synthesized compounds. The incorporation of different substituents at the 1- and 3-positions of the quinazoline ring is crucial for enhancing biological activity.
Antimicrobial Activity
Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties against a range of bacterial strains. The antimicrobial activity is often assessed using the Agar well diffusion method, where inhibition zones are measured to evaluate effectiveness.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 7-Butoxy-6-methoxyquinazoline | Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 | |
| Candida albicans | 11 | 80 |
In a comparative study, the compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored. Compounds like 7-butoxy-6-methoxyquinazoline have been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Butoxy-6-methoxyquinazoline | MCF-7 | 20 |
| HCT-116 | 25 | |
| HepG-2 | 30 |
These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which quinazoline derivatives exert their biological effects often involves inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. Molecular docking studies have revealed strong binding affinities between these compounds and their target enzymes, suggesting a competitive inhibition mechanism .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several quinazoline derivatives including 7-butoxy-6-methoxyquinazoline against multi-drug resistant strains. The results indicated that this compound could serve as a potential candidate for developing new antibiotics to combat resistant bacterial infections .
- Cytotoxicity in Cancer Models : Another investigation focused on the anticancer properties of quinazoline derivatives. The study demonstrated that treatment with these compounds led to significant apoptosis in breast cancer cells, highlighting their potential role in cancer therapy .
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in heterocyclic chemistry and substitution reactions :
-
Alkylation : Replacement of oxygen substituents (e.g., butoxy or methoxy groups) with other alkyl groups via nucleophilic displacement (e.g., using alkyl halides) .
-
Acylation : Potential acylation of nitrogen atoms in the quinazoline core, though specific data for this compound is limited.
-
Nucleophilic aromatic substitution : Possible reactions at carbonyl-activated positions due to electron-deficient aromatic rings.
Functional Group Transformations
The compound’s quinazoline-2,4-dione core allows for diverse functional group modifications :
-
Hydrazinolysis : Conversion of ester groups to hydrazides (e.g., in related compounds, ester hydrolysis followed by hydrazine treatment) .
-
Carbon disulfide treatment : Introduction of sulfur-containing moieties (e.g., thiadiazole derivatives) under basic conditions .
Biological Activity-Driven Reactions
While not directly altering the compound’s structure, its interactions with biological targets (e.g., bacterial gyrase or DNA topoisomerase IV) involve non-covalent binding or metal coordination mechanisms, as observed in related quinazoline derivatives .
Challenges and Limitations
-
Regioselectivity : Substitution at specific positions (e.g., 6- and 7-positions) may require directed ortho-metallation or steric guidance.
-
Yield optimization : Solvent choice (e.g., acetonitrile vs. dichloromethane) and catalyst selection critically influence reaction efficiency .
This compound’s reactivity underscores its utility in medicinal chemistry, particularly for designing antimicrobial agents and enzyme inhibitors . Further studies are needed to explore its full reaction profile and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-dione derivatives exhibit diverse pharmacological and material science applications depending on their substituents. Below is a detailed comparison of 7-Butoxy-6-methoxyquinazoline-2,4(1H,3H)-dione with structurally related compounds:
Table 1: Structural and Functional Comparison
*SOC = Spin-Orbit Coupling
Key Findings
Substituent Effects on Photophysical Properties :
- Alkoxy groups (e.g., methoxy, butoxy) enhance solubility and may modulate SOC efficiency by introducing electron-donating effects, as seen in MBEU-1 . In contrast, electron-withdrawing groups like chloro (CBEU) or nitro (compound 14) reduce solubility but increase reactivity for downstream modifications .
- The ureido moiety in compound 27 introduces hydrogen-bonding interactions, which rigidify molecular conformations and improve thermal stability (mp >300°C) .
Biological Activity :
- Pyrimidine-dione analogs with fluorobenzyl groups (e.g., compound 9) exhibit HIV integrase inhibition, suggesting that alkoxy/aryloxy substituents in quinazoline-diones could similarly enhance binding to biological targets .
- The phenylureido group in compound 27 demonstrates the importance of bulky substituents for intermolecular interactions, a feature that could be replicated in 7-butoxy-6-methoxyquinazoline-2,4-dione for drug design .
Synthetic Flexibility :
- Nitration and hydrogenation of chloro-nitro derivatives (e.g., compound 14 → 57) highlight the tunability of quinazoline-diones, suggesting that 7-butoxy-6-methoxy analogs could undergo similar functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
